In Vitro Anti-HBV Potency of Entecavir Compared to Lamivudine in HepG2 2.2.15 Cells
In a direct head-to-head comparison using the HepG2 2.2.15 stably transfected cell line, entecavir (BMS-200475) exhibited an EC50 of 3.75 nM against HBV DNA synthesis, whereas lamivudine (3TC) yielded an EC50 of 116.26 nM under identical assay conditions [1]. This represents a 31-fold greater in vitro potency for entecavir.
| Evidence Dimension | EC50 for inhibition of secreted HBV DNA |
|---|---|
| Target Compound Data | 3.75 nM |
| Comparator Or Baseline | Lamivudine: 116.26 nM |
| Quantified Difference | 31-fold greater potency |
| Conditions | HepG2 2.2.15 cells, secreted HBV DNA analysis by quantitative PCR |
Why This Matters
For screening and preclinical studies requiring maximal anti-HBV activity, entecavir's 31-fold potency advantage over lamivudine enables the detection of weaker antiviral synergies, subtle resistance phenotypes, and low-level viral rebound that would be missed with less potent comparators.
- [1] Innaimo S, Seifer M, Bisacchi GS, Standring DN, Zahler R, Colonno RJ. Identification of BMS-200475 as a potent and selective inhibitor of hepatitis B virus. Antimicrob Agents Chemother. 1997 Jul;41(7):1444-8. PMID: 9210429. View Source
